N-Ethyloctylamine

Description

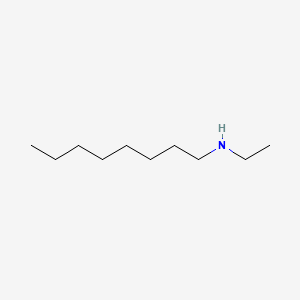

N-Ethyloctylamine (CAS 4088-36-2) is a secondary aliphatic amine with the molecular formula C₁₀H₂₃N and a molecular weight of 157.3 g/mol. Its IUPAC name is decan-3-amine, and it is also known by synonyms such as Octylethylamine and Ethyloctylamine. Key physical properties include:

- Boiling point: 202°C (estimated)

- Density: 0.7744 g/cm³

- Predicted pKa: 10.93 ± 0.19

- Solubility: Low water solubility due to its long hydrophobic octyl chain, typical of long-chain alkylamines .

The compound’s structure features an ethyl group and an octyl group bonded to a central nitrogen atom, making it a versatile intermediate in organic synthesis and industrial applications such as surfactants or corrosion inhibitors.

Properties

CAS No. |

4088-36-2 |

|---|---|

Molecular Formula |

C10H23N |

Molecular Weight |

157.3 g/mol |

IUPAC Name |

N-ethyloctan-1-amine |

InChI |

InChI=1S/C10H23N/c1-3-5-6-7-8-9-10-11-4-2/h11H,3-10H2,1-2H3 |

InChI Key |

SDQCOADWEMMSGK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCNCC |

Canonical SMILES |

CCCCCCCCNCC |

Other CAS No. |

4088-36-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares N-Ethyloctylamine with structurally related amines, focusing on molecular weight, boiling point, and basicity:

Key Observations:

Molecular Weight and Boiling Points :

- This compound’s higher molecular weight (157.3 g/mol) correlates with its elevated boiling point (202°C), reflecting stronger van der Waals forces compared to smaller amines like Diethylamine (73.14 g/mol, ~56°C) .

- Branching and cycloalkyl groups (e.g., N-Methylcyclohexylamine) slightly reduce volatility compared to straight-chain analogs .

Basicity (pKa) :

- This compound’s pKa (~10.93) is slightly lower than Diethylamine (~11.0), likely due to steric hindrance from the bulky octyl group, which impedes protonation.

- Smaller amines (e.g., Diethylmethylamine, pKa ~10.7) exhibit marginally higher basicity than this compound but lower than primary amines like Ethylamine (pKa ~10.7–11.0) .

Density and Solubility :

- Longer alkyl chains (e.g., octyl in this compound) decrease water solubility but increase density compared to shorter-chain amines like Diethylamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.